Cas no 2138066-69-8 (2,3-dimethoxy-5-phenylaniline)

2,3-Dimethoxy-5-phenylaniline is a substituted aniline derivative characterized by the presence of methoxy groups at the 2- and 3-positions and a phenyl ring at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its electron-rich aromatic system and functional group arrangement make it suitable for further derivatization, including coupling reactions and heterocycle formation. The methoxy substituents enhance solubility in organic solvents, facilitating purification and handling. The product’s stability under standard conditions ensures reliable performance in synthetic applications. Its structural features are advantageous for designing compounds with tailored electronic or steric properties.
2,3-dimethoxy-5-phenylaniline structure
2,3-dimethoxy-5-phenylaniline structure
Product name:2,3-dimethoxy-5-phenylaniline
CAS No:2138066-69-8
MF:C14H15NO2
MW:229.274403810501
CID:6089451
PubChem ID:165718196

2,3-dimethoxy-5-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxy-5-phenylaniline
    • 2138066-69-8
    • EN300-1142338
    • Inchi: 1S/C14H15NO2/c1-16-13-9-11(8-12(15)14(13)17-2)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3
    • InChI Key: AJIHINJFZBDVAU-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)C1C=CC=CC=1)N)OC

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų
  • XLogP3: 2.8

2,3-dimethoxy-5-phenylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142338-10g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1142338-5g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1142338-1.0g
2,3-dimethoxy-5-phenylaniline
2138066-69-8
1g
$743.0 2023-06-09
Enamine
EN300-1142338-1g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
1g
$842.0 2023-10-26
Enamine
EN300-1142338-2.5g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1142338-0.25g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1142338-10.0g
2,3-dimethoxy-5-phenylaniline
2138066-69-8
10g
$3191.0 2023-06-09
Enamine
EN300-1142338-0.05g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1142338-0.5g
2,3-dimethoxy-5-phenylaniline
2138066-69-8 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1142338-5.0g
2,3-dimethoxy-5-phenylaniline
2138066-69-8
5g
$2152.0 2023-06-09

Additional information on 2,3-dimethoxy-5-phenylaniline

Comprehensive Analysis of 2,3-Dimethoxy-5-phenylaniline (CAS No. 2138066-69-8): Properties, Applications, and Industry Trends

2,3-Dimethoxy-5-phenylaniline (CAS 2138066-69-8) is a specialized aromatic amine derivative gaining traction in pharmaceutical and material science research. This compound, characterized by its methoxy-substituted aniline core and phenyl moiety, exhibits unique electronic properties that make it valuable for organic synthesis intermediates and functional material development. Recent studies highlight its potential in designing fluorescent probes and electron-transport layers for OLED applications, aligning with the growing demand for advanced optoelectronic materials.

The structural features of CAS 2138066-69-8—particularly the ortho-dimethoxy configuration—enhance its stability and reactivity profile compared to simpler aniline derivatives. Researchers are investigating its role in cross-coupling reactions, where it serves as a building block for heterocyclic compounds relevant to medicinal chemistry. Industry reports indicate rising interest in such multifunctional aromatic amines for developing kinase inhibitors and neurotransmitter analogs, addressing current needs in targeted drug discovery.

From a synthetic chemistry perspective, 2,3-dimethoxy-5-phenylaniline offers distinct advantages in palladium-catalyzed reactions, a topic frequently searched in academic databases. Its electron-rich nature facilitates C-N bond formation processes, making it relevant to green chemistry initiatives that prioritize atom-efficient methodologies. Analytical data shows increasing patent filings involving this compound, particularly for photovoltaic materials and organic semiconductors—key areas in renewable energy research.

Quality control standards for CAS 2138066-69-8 emphasize HPLC purity (>98%) and strict moisture control, reflecting its application-sensitive requirements. The compound's solubility profile (favorable in polar aprotic solvents) and thermal stability up to 200°C make it suitable for high-temperature reactions, a feature often queried by process chemists. Recent innovations in continuous flow chemistry have incorporated derivatives of this amine to improve reaction yields and scalability.

Market analysis reveals growing procurement of dimethoxy-substituted anilines by Asian electronic material manufacturers, driven by demand for flexible display technologies. The compound's liquid crystal precursor potential aligns with next-generation display R&D, while its metal-chelating ability sparks interest in catalytic applications. Regulatory databases confirm its compliance with major chemical inventories (TSCA, REACH), supporting global research utilization.

Emerging applications leverage the radical scavenging properties of 2,3-dimethoxy-5-phenylaniline in polymer stabilization, responding to industry needs for advanced material preservation. Computational chemistry studies predict its derivatives could exhibit nonlinear optical properties, positioning it as a candidate for photonics research. The compound's structure-activity relationships are actively modeled in drug design platforms, particularly for GPCR-targeted therapeutics—a trending topic in pharmacological forums.

Technical discussions frequently address the crystallization behavior of CAS 2138066-69-8, with polymorph control being critical for formulation scientists. Its spectroscopic fingerprints (distinctive NMR shifts and IR absorptions) provide reliable identification markers, as documented in recent analytical method development publications. The compound's compatibility with microwave-assisted synthesis techniques further enhances its appeal for high-throughput discovery workflows.

Environmental fate studies indicate that 2138066-69-8 undergoes aerobic biodegradation under standard test conditions, an important consideration for sustainable chemistry assessments. Its structure-property relationships are being systematically explored through quantitative structure-activity relationship (QSAR) models, particularly for predicting material bandgap properties in organic electronics. These developments correlate with increasing searches for designer amine compounds in materials science literature.

Future research directions for 2,3-dimethoxy-5-phenylaniline may explore its supramolecular chemistry applications, given the compound's hydrogen bonding capacity and planar geometry. Industry observers note parallel interest in its electropolymerization characteristics for conductive polymer development. As synthetic methodologies evolve, this compound's versatility positions it as a strategic molecular scaffold for both academic and industrial innovation across multiple high-tech sectors.

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